molecular formula C15H16O B1348383 [Ethoxy(phenyl)methyl]benzene CAS No. 5670-78-0

[Ethoxy(phenyl)methyl]benzene

Cat. No.: B1348383
CAS No.: 5670-78-0
M. Wt: 212.29 g/mol
InChI Key: LYWASOZKZYKPQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[Ethoxy(phenyl)methyl]benzene, a compound belonging to the benzhydryl ether class, is a valuable reagent in organic synthesis and methodological research . Its structure, characterized by a diphenylmethyl group bonded to an ethoxy group, is a cornerstone in synthetic chemistry, where it serves as a stable protecting group for alcohols . The benzhydryl group is notably stable under various reaction conditions yet can be selectively cleaved under mild acidic or hydrogenolytic conditions, making it a versatile tool in multi-step synthesis . The significance of this compound and its analogues extends to pharmaceutical sciences, where the benzhydryl moiety is a key structural feature in numerous biologically active molecules . From a mechanistic perspective, the compound is of high interest in physical organic chemistry for studying reaction kinetics and carbocation stability. The benzhydrylium ion (a diphenylmethyl cation), which can be derived from benzhydryl ethers, is a key intermediate in many reactions, and its stability is a critical factor in determining reaction pathways . The kinetics of its formation, often studied using techniques like laser flash photolysis, provide valuable data for constructing comprehensive reactivity scales for electrophiles and nucleophiles . This compound can be synthesized through several foundational approaches, including adaptations of the Williamson ether synthesis involving sodium benzhydrolate and ethyl iodide, or via acid-catalyzed dehydrative O-alkylation between diphenylmethanol and ethanol . The alkoxymercuration-demercuration of 1,1-diphenylethylene also offers a reliable route to this ether, providing Markovnikov addition without carbocation rearrangements . Attention: For research use only. Not for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[ethoxy(phenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c1-2-16-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYWASOZKZYKPQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332466
Record name [Ethoxy(phenyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5670-78-0
Record name [Ethoxy(phenyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Kinetics of Ethoxy Phenyl Methyl Benzene Formation and Transformation

Mechanistic Pathways of Ether Formation

The formation of the ether linkage in [Ethoxy(phenyl)methyl]benzene can be achieved through multiple synthetic routes, each characterized by unique intermediates and reaction conditions. These pathways are primarily centered around the reactivity of its precursor, benzhydrol (diphenylmethanol).

Carbocationic Intermediates in Dehydrative Etherification

A principal method for synthesizing benzhydryl ethers is the acid-catalyzed dehydrative etherification of benzhydrol. This reaction proceeds through a mechanism involving a key carbocationic intermediate. The process is initiated by the protonation of the hydroxyl group on benzhydrol by an acid catalyst, forming a good leaving group (water). yale.edu Subsequent loss of the water molecule generates a diphenylmethyl carbocation, commonly known as the benzhydryl cation. yale.edu

This carbocation is notably stable due to the delocalization of the positive charge across the two adjacent phenyl rings through resonance. The stability of this intermediate is a critical factor driving the reaction forward. yale.edu Once formed, the benzhydryl cation is a potent electrophile that is rapidly attacked by a nucleophile, such as ethanol (B145695), to form the final product, this compound, after deprotonation.

Research into the electronic effects on this reaction has shown that electron-donating groups on the phenyl rings of the benzhydrol starting material enhance the stability of the carbocation intermediate, leading to higher product yields. Conversely, electron-withdrawing groups destabilize the carbocation, hindering the reaction. For instance, the reaction is successful with 4,4'-dimethoxybenzhydrol (B1582456) but unsuccessful with 4,4'-difluorobenzhydrol, supporting the proposed mechanism involving a carbocation intermediate. yale.edu

Effect of Substituents on Benzhydryl Ether Synthesis

SN1 and SN2 Pathways in Alcohol Etherification

Nucleophilic substitution reactions for ether formation can generally proceed via two distinct mechanisms: SN1 (unimolecular) and SN2 (bimolecular). The choice of pathway is heavily influenced by the structure of the substrate.

SN1 Mechanism: This is a two-step process that involves the formation of a carbocation intermediate. It is favored by substrates that can form stable carbocations, such as tertiary and benzylic substrates.

SN2 Mechanism: This is a one-step, concerted process where the nucleophile attacks as the leaving group departs. It is favored by unhindered substrates like primary alkyl halides.

In the case of forming this compound from a benzhydryl derivative (e.g., benzhydryl chloride), the SN1 pathway is strongly favored. Although the carbon atom is secondary, the resulting benzhydryl carbocation is highly stabilized by resonance across the two phenyl rings. This stabilization lowers the activation energy for the first, rate-determining step (carbocation formation), making the SN1 route kinetically favorable. organicmystery.com Solvolysis studies of various benzhydryl chlorides in ethanol demonstrate this tendency, with reaction rates being highly dependent on the stability of the carbocation formed. organicmystery.com

Role of Ion-Molecule Pairs in Diphenylmethyl Ether Formation

The SN1 mechanism is often more complex than a simple two-step process involving free, fully solvated carbocations. In many solvolysis reactions, particularly those involving benzhydryl derivatives, the formation of ion-molecule pairs (or ion pairs) plays a crucial role. When a benzhydryl derivative like benzhydryl chloride ionizes, the resulting benzhydryl cation and chloride anion can exist as a tightly associated species (a contact ion pair) or as a species where they are separated by one or more solvent molecules (a solvent-separated ion pair).

These ion pairs are distinct intermediates that can react with the nucleophile (ethanol) or return to the covalent starting material. The involvement of ion pairs can affect the stereochemistry and kinetics of the reaction. While direct kinetic evidence for ion-pair intermediates in the specific acid-catalyzed etherification of benzhydrol with ethanol is less common, extensive studies on the solvolysis of benzhydryl halides provide strong evidence for their existence and importance in reactions proceeding through the benzhydryl cation. msu.edu

Electrophilic Aromatic Substitution Pathways in this compound

Once formed, this compound can undergo further reactions, most notably electrophilic aromatic substitution (EAS) on its phenyl rings. masterorganicchemistry.com In this reaction, an electrophile replaces a hydrogen atom on the aromatic ring. The substituent already present on the ring—in this case, the -CH(OEt)Ph group—directs the position of the incoming electrophile.

The ether linkage within the substituent contains an oxygen atom with lone pairs of electrons. This oxygen atom can donate electron density to the attached phenyl ring via resonance, making the ring more nucleophilic and thus "activating" it toward electrophilic attack. nih.gov This electron donation preferentially increases the electron density at the ortho and para positions. Consequently, the [Ethoxy(phenyl)methyl] group is an ortho, para-director. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comresearchgate.net

The general mechanism involves two steps:

The π-electron system of an activated phenyl ring attacks the electrophile (E+), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This is the slow, rate-determining step. researchgate.netbham.ac.uk

A weak base removes a proton from the carbon atom that bears the new electrophile, restoring the aromaticity of the ring in a fast step. bham.ac.uk

Carbene-Mediated Reactions in Diphenylmethyl Ether Synthesis

An alternative pathway for the formation of the C-O bond in diphenylmethyl ethers involves the reaction of a carbene. Specifically, diphenylcarbene, a highly reactive intermediate, can be generated from a precursor such as diphenyldiazomethane by heat or photolysis, which causes the extrusion of nitrogen gas.

This carbene can then undergo an insertion reaction into the O-H bond of an alcohol. nih.gov In the synthesis of this compound, diphenylcarbene would react directly with ethanol. The carbene, with its electron-deficient carbon, inserts into the polar O-H bond of ethanol to form the ether product in a single, efficient step. acs.orgnih.gov This type of reaction is a powerful tool in organic synthesis for forming C-O bonds and can often be catalyzed by transition metal complexes, such as those containing rhodium or copper. researchgate.net

Kinetic Investigations of Etherification Processes

Kinetic studies provide quantitative insight into reaction rates and mechanisms. The etherification of benzhydrol is typically studied under acid-catalyzed conditions, and the reaction rate can be followed by measuring the formation of water over time.

Studies on the etherification of benzhydrol with various alcohols, such as n-butyl alcohol, in benzene (B151609) with p-toluenesulfonic acid as a catalyst show that the reaction follows predictable rate laws. The rate is influenced by the concentration of the alcohol and the catalyst. It has been observed that the reaction rate constants are dependent on the nature of the alcohol used.

Reaction Rate Data for Etherification of Phenylcarbinols

Furthermore, the kinetics of the SN1 reaction pathway are primarily determined by the rate of carbocation formation. Extensive kinetic data has been collected for the solvolysis of various benzhydryl derivatives. These studies allow for the construction of comprehensive scales that correlate reaction rates with the stability of the carbocation (electrofuge) and the nature of the leaving group/solvent combination (nucleofuge). For example, the rates of solvolysis for monosubstituted benzhydryl chlorides in ethanol at 25°C have been measured, showing a clear correlation with the electronic properties of the substituent. organicmystery.com This body of kinetic data provides a robust framework for understanding and predicting the rates of formation for ethers like this compound via SN1 mechanisms. organicmystery.com

Reaction Order Analysis for Symmetrical and Unsymmetrical Ether Formation

The formation of unsymmetrical ethers can sometimes proceed through the initial formation of a symmetrical ether. Monitoring the reaction progress can reveal the concentration changes of reactants and products over time. For instance, in the iron(III)-catalyzed cross-etherification of 1-(p-tolyl)ethanol with 1-pentanol, gas chromatography (GC) monitoring showed that the reaction followed first-order kinetics. acs.org This analysis also revealed the formation and subsequent consumption of a symmetrical ether intermediate as it transformed into the final unsymmetrical ether product. acs.org

In contrast, the Williamson ether synthesis, a common method for preparing unsymmetrical ethers, typically follows an SN2 (bimolecular nucleophilic substitution) mechanism. quora.comlibretexts.orglibretexts.orgmasterorganicchemistry.com In this reaction, an alkoxide ion acts as a nucleophile and attacks an alkyl halide in a single, concerted step. quora.com This direct pathway avoids the formation of symmetrical ether byproducts that can occur in acid-catalyzed dehydration methods, which often lead to a mixture of three different ethers when starting with two different alcohols. quora.comlibretexts.orgmasterorganicchemistry.com

Influence of Temperature and Catalyst Loading on Reaction Kinetics

Temperature and catalyst loading are pivotal parameters that significantly affect the rate of etherification reactions.

Temperature Effects:

The rate of reaction generally increases with temperature. In the iron(III)-catalyzed etherification of 1-(p-tolyl)ethanol with 1-pentanol, no product formation was observed at 0°C. However, increasing the temperature to room temperature and 35°C resulted in product yields of 75% and 80%, respectively, after 2 hours. acs.org For the preparation of certain benzhydryl ethers, temperatures as high as 150-155°C may be required for the reaction to complete within a reasonable timeframe of one to six hours. google.com However, in acid-catalyzed dehydration of alcohols, temperature must be carefully controlled; for diethyl ether synthesis, the optimal range is 130-140°C, as higher temperatures (above 150°C) can favor elimination side reactions. libretexts.orgmasterorganicchemistry.com

Catalyst Loading Effects:

The concentration of the catalyst also plays a crucial role in reaction kinetics. An increase in catalyst loading generally leads to a faster reaction rate up to an optimal point. For example, in the esterification of 1-methoxy-2-propanol (B31579) and acetic acid using an ion-exchange resin, increasing the catalyst loading from 5 wt% to 10 wt% accelerated the reaction rate. mdpi.com Similarly, in another esterification study, a significant rate increase was observed when catalyst loading was increased from 0.25 wt% to 0.5 wt%. researchgate.net However, further increases in catalyst concentration may not lead to a proportional increase in the reaction rate and can sometimes even have a negative effect. mdpi.comresearchgate.net

Table 1: Effect of Temperature on Etherification Yield

Temperature (°C) Reaction Time (hours) Yield of Unsymmetrical Ether (%)
0 2 0
Room Temperature 2 75
35 2 80

This table is interactive and can be sorted by column.

Mechanistic Studies of Catalyst Regeneration and Intermediates

Understanding the catalytic cycle and identifying reactive intermediates are key to elucidating reaction mechanisms.

Investigation of Organohalide Regeneration in Catalysis

While not directly about this compound, some catalytic systems for etherification involve organohalides. In certain dehydrative etherification reactions, organohalides are known to successfully catalyze both homo- and cross-etherification reactions between various alcohols. researchgate.net Electrochemical methods can also be employed where the anodic conversion of an alkene and the cathodic transformation of an organohalide occur in parallel. organic-chemistry.org

Role of in situ Formed Symmetrical Ethers in Unsymmetrical Ether Synthesis

In some reaction pathways for unsymmetrical ether synthesis, particularly under acidic conditions or with certain metal catalysts, a symmetrical ether can be formed in situ as an intermediate. acs.org For example, in an iron(III)-catalyzed system, experimental observations confirmed that the formation of the unsymmetrical ether proceeds via an in situ formed symmetrical ether, which then undergoes a nucleophilic attack by the second, different alcohol. acs.org This stepwise mechanism is in contrast to the direct displacement seen in the Williamson ether synthesis. quora.comlibretexts.org

Analysis of Reactive Intermediates via Spectroscopic Methods (e.g., GC detection, EPR)

The identification of transient species is crucial for understanding reaction mechanisms.

Gas Chromatography (GC): GC is a powerful tool for monitoring the progress of a reaction by separating and detecting the components of a mixture. acs.orgnrel.govmdpi.comnih.govnih.gov It can be used to track the disappearance of reactants and the appearance of intermediates and products over time, providing kinetic data and insight into the reaction pathway. acs.org For instance, GC analysis was used to monitor the formation and subsequent consumption of a symmetrical ether intermediate during an unsymmetrical etherification reaction. acs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a highly sensitive technique for detecting and characterizing species with unpaired electrons, such as radicals and many transition metal ions. springernature.comrsc.orgnih.gov It provides invaluable information about the electronic and geometric structure of paramagnetic intermediates in a catalytic cycle. springernature.comrsc.org In a study of an iron(III)-catalyzed etherification, X-band EPR spectra were recorded to analyze the state of the iron catalyst during the reaction. acs.org The technique is particularly useful for trapping and identifying highly unstable and reactive intermediates at low temperatures. acs.org

Mechanisms of Cleavage and Deprotection of Diphenylmethyl Ethers

Diphenylmethyl (DPM), or benzhydryl, ethers are frequently used as protecting groups for alcohols in organic synthesis due to their specific cleavage conditions. nih.gov

The cleavage of DPM ethers can be achieved through several mechanisms:

Acidolysis: DPM ethers can be cleaved under acidic conditions. nih.govnih.gov The stability of the diphenylmethyl cation facilitates this process. The reaction is believed to proceed through protonation of the ether oxygen, followed by the departure of the alcohol to form the stabilized benzhydryl carbocation. nih.gov

Hydrogenation: A common method for deprotecting DPM ethers is catalytic hydrogenation, typically using a palladium catalyst (Pd/C). nih.govorganic-chemistry.orguwindsor.ca This method is advantageous as it is generally mild.

Photosensitized Electron Transfer: In some cases, cleavage can be induced by photosensitized electron transfer. This process can lead to the formation of an intermediate radical cation, which then cleaves to give a diphenylmethyl radical and a carbocation. researchgate.net The efficiency of this cleavage can be temperature-dependent, with higher temperatures reflecting the activation energy required for the cleavage of the radical cations. researchgate.net

Reductive Cleavage: Other reductive methods, aside from catalytic hydrogenation, can also be employed for the cleavage of DPM ethers. nih.govcnr.it

The choice of deprotection method often depends on the other functional groups present in the molecule, highlighting the versatility of the DPM protecting group. nih.gov

Theoretical and Computational Studies of Ethoxy Phenyl Methyl Benzene

Prediction of Electronic Properties and Reactivity

Computational chemistry provides powerful tools to predict how a molecule will behave in a chemical reaction. For [Ethoxy(phenyl)methyl]benzene, these methods can illuminate its electronic structure and identify the most likely sites for chemical attack.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov A key aspect of this analysis involves the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons, while the LUMO is the innermost orbital without electrons and signifies its ability to accept electrons. growingscience.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and stability. irjweb.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. growingscience.com Conversely, a large gap indicates high stability and low reactivity. growingscience.com For a molecule like this compound, DFT calculations would optimize its molecular geometry and then compute the energies of its frontier orbitals.

These calculations would provide insights into the molecule's kinetic stability and polarizability. nih.gov While specific data for this compound is not available, a hypothetical DFT analysis at the B3LYP/6-31G(d) level of theory could yield the results shown in Table 1 for illustrative purposes.

ParameterEnergy (eV)Description
EHOMO-6.25Energy of the Highest Occupied Molecular Orbital
ELUMO Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)5.30Energy difference between HOMO and LUMO

This table is generated for illustrative purposes and does not represent experimental data.

Beyond the HOMO-LUMO gap, computational methods can predict the specific regions of a molecule that are most susceptible to electrophilic and nucleophilic attack. One common approach is the calculation of the Molecular Electrostatic Potential (MEP). The MEP map illustrates the charge distribution within a molecule, using a color scale to indicate electron-rich and electron-poor regions.

For this compound, an MEP analysis would likely reveal:

Nucleophilic Attack Sites: Regions with a positive electrostatic potential (typically colored blue) are electron-deficient and are thus prone to attack by nucleophiles. In this molecule, these would likely be associated with the hydrogen atoms of the phenyl rings.

Electrophilic Attack Sites: Areas with a negative electrostatic potential (typically colored red) are electron-rich and are the preferred sites for electrophilic attack. The oxygen atom of the ether group and the π-systems of the aromatic rings would be expected to be electron-rich.

Another method involves analyzing the distribution of the frontier orbitals themselves. The regions of the molecule where the HOMO is localized are the most likely sites for electrophilic attack, as this is where the most available electrons reside. Conversely, the areas where the LUMO is localized are the most probable sites for nucleophilic attack.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. tandfonline.combham.ac.uk This technique can provide valuable insights into how a molecule like this compound behaves in a solution, which is crucial for understanding its reactivity in different reaction media.

The choice of solvent can significantly influence the rate and outcome of a chemical reaction. MD simulations can be employed to model the interactions between the solute (this compound) and various solvent molecules at an atomic level. researchgate.netnih.gov By simulating the system in different solvents (e.g., polar, non-polar, protic, aprotic), researchers can understand how the solvent affects the solute's conformation and energy.

These simulations can reveal the formation of a "solvent shell" around the solute and identify specific interactions, such as hydrogen bonding or van der Waals forces. acs.org This information is critical for optimizing reaction conditions, as it can help in selecting a solvent that stabilizes the transition state of a desired reaction, thereby increasing the reaction rate and yield. For instance, MD simulations could predict whether a polar solvent like ethanol (B145695) or a non-polar solvent like toluene (B28343) would be more suitable for a particular transformation involving this compound.

Conformational Analysis of Related Structures

The three-dimensional shape, or conformation, of a molecule can have a significant impact on its reactivity and physical properties. For a flexible molecule like this compound, which has several rotatable bonds, conformational analysis is essential. This process involves identifying the different spatial arrangements of the atoms (conformers) and determining their relative energies.

Computational methods, such as molecular mechanics and DFT, can be used to perform a systematic search for stable conformers. nih.govcwu.edu By calculating the potential energy surface of the molecule as a function of its bond rotations, researchers can identify the low-energy conformers that are most likely to exist at a given temperature.

Advanced Spectroscopic Analysis in Ethoxy Phenyl Methyl Benzene Research

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For [Ethoxy(phenyl)methyl]benzene, both one-dimensional and multi-dimensional NMR experiments offer a wealth of information regarding its chemical environment, connectivity, and spatial arrangement.

Protons on the carbon adjacent to the ether's oxygen atom are characteristically shifted downfield, typically appearing in the 3.4 to 4.5 ppm range in the ¹H NMR spectrum. Similarly, the ether carbon atoms exhibit a downfield shift in the ¹³C NMR spectrum, generally absorbing in the 50 to 80 ppm range.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Ether Moieties.
NucleusStructural FragmentTypical Chemical Shift (δ) Range (ppm)
¹H-CH-O- (Benzylic)~4.5 - 5.5
¹H-O-CH₂- (Ethyl)~3.4 - 3.7
¹H-CH₃ (Ethyl)~1.1 - 1.3
¹³C-CH-O- (Benzylic)~80 - 90
¹³C-O-CH₂- (Ethyl)~60 - 70
¹³C-CH₃ (Ethyl)~15

Conformational Analysis via Multi-Dimensional NMR

While standard 1D NMR spectra confirm the connectivity of this compound, the molecule's flexibility, particularly the rotation around the C-O and C-C single bonds, gives rise to various possible conformations. Multi-dimensional NMR techniques, which resolve correlations between nuclei through bonds or through space, are essential for probing these conformational preferences.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR experiment that detects spatial proximity between protons that are not necessarily connected through bonds. libretexts.org NOESY cross-peaks indicate that two protons are, on average, within 5 Å of each other. columbia.edu For this compound, a NOESY experiment could reveal correlations between the ethoxy group protons and the protons of the phenyl rings. The presence and intensity of these cross-peaks would help determine the preferred orientation of the ethyl group relative to the two phenyl rings, providing a detailed picture of the molecule's average conformation in solution.

For medium-sized molecules where the NOE may be close to zero, a related technique called Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be employed. columbia.edureddit.com ROESY provides similar through-space correlation information but is effective across a wider range of molecular sizes. columbia.edu These methods are crucial for understanding stereochemical relationships and the three-dimensional structure of flexible molecules like benzhydryl ethers. libretexts.org

Mechanistic Probes Using Isotopic Labeling and NMR (e.g., Deuterium (B1214612) Labeling)

Isotopic labeling, particularly with deuterium (²H), is a powerful strategy for elucidating reaction mechanisms when combined with NMR spectroscopy. chem-station.comnih.gov By selectively replacing a proton with a deuterium atom, which is NMR-inactive in ¹H NMR, specific signals in the spectrum will disappear. This allows researchers to track the fate of specific atoms throughout a chemical transformation.

For instance, in studying the acid-catalyzed cleavage of this compound, one could synthesize the ether using ethanol-d6 (B42895) (CD₃CD₂OH). The resulting ether would have a deuterated ethyl group. Monitoring the reaction with ¹H NMR would show the disappearance of the reactant's benzylic and phenyl signals and the appearance of new product signals, while the characteristic quartet and triplet of the ethyl group would be absent. Simultaneously, ²H NMR could be used to track the fate of the deuterated ethyl group, confirming its incorporation into the final ethanol-d6 product. sigmaaldrich.com

This technique is also invaluable for studying kinetic isotope effects (KIE). chem-station.com By comparing the reaction rates of the non-labeled and deuterium-labeled ether, researchers can determine if the C-H bond at a specific position is broken in the rate-determining step of the reaction, providing critical evidence for a proposed mechanism. researchgate.netresearchgate.net

Mass Spectrometry (MS) Techniques for Mechanistic Elucidation (e.g., GC-MS)

Mass spectrometry is a vital tool for determining the molecular weight of compounds and deducing their structure from fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a reaction mixture, making it highly effective for mechanistic elucidation. yale.eduyale.edu

Aromatic ethers like this compound exhibit characteristic fragmentation patterns. whitman.edu The molecular ion peak ([M]⁺) is typically observed due to the stability of the aromatic rings. Key fragmentation pathways include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent (alpha) to the oxygen atom. For this compound, this could involve the loss of a methyl radical (•CH₃) from the ethyl group after initial fragmentation, or more significantly, cleavage of the bond between the benzylic carbon and a phenyl ring.

Benzylic Cleavage: The most prominent fragmentation pathway for benzhydryl systems is the cleavage of the C-O bond to form a highly stable benzhydryl carbocation [CH(C₆H₅)₂]⁺ at m/z 167. This cation can then lose a hydrogen to give a fragment at m/z 165.

Cleavage Beta to the Aromatic Ring: Cleavage of the bond between the benzylic carbon and the oxygen atom is a major pathway. This results in the formation of the aforementioned benzhydryl cation (m/z 167) and an ethoxy radical (•OCH₂CH₃).

Loss of the Alkoxy Group: Loss of the entire ethoxy group as a radical can lead directly to the m/z 167 fragment.

Phenyl Cation: A peak at m/z 77, corresponding to the phenyl cation [C₆H₅]⁺, is also a common feature in the mass spectra of compounds containing benzene (B151609) rings.

By using GC-MS to monitor a reaction over time, chemists can identify reactants, products, intermediates, and byproducts. For example, in the synthesis of benzhydryl ethers from benzhydrols, GC-MS can quantify the conversion to the desired product and identify any side-products, helping to refine the reaction mechanism and optimize conditions. yale.eduyale.edu

Table 2: Predicted Key Mass Spectrometry Fragments for this compound.
m/z (Mass-to-Charge Ratio)Plausible Fragment Ion StructureFragmentation Pathway
212[C₁₅H₁₆O]⁺•Molecular Ion
183[C₁₃H₁₁O]⁺Loss of ethyl radical (•C₂H₅)
167[C₁₃H₁₁]⁺Loss of ethoxy radical (•OC₂H₅); Benzylic C-O cleavage
165[C₁₃H₉]⁺Loss of H₂ from m/z 167
105[C₈H₉]⁺Tropylium ion rearrangement after phenyl loss
77[C₆H₅]⁺Phenyl cation

Infrared (IR) Spectroscopy for Functional Group Analysis in Mechanistic Studies

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation at specific vibrational frequencies. For this compound, the most characteristic feature is the C-O stretching vibration of the ether linkage.

As a mixed alkyl-aryl ether, it is expected to show two prominent C-O stretching bands:

An asymmetric C-O-C stretch involving the aryl-O bond, typically found in the 1300-1200 cm⁻¹ region.

A symmetric C-O-C stretch involving the alkyl-O bond, which appears in the 1050-1010 cm⁻¹ range.

The presence of the benzene rings will also give rise to characteristic C-H stretching absorptions for sp²-hybridized carbons (above 3000 cm⁻¹) and aromatic C=C stretching "overtone" bands (2000-1600 cm⁻¹).

In mechanistic studies, in-situ IR spectroscopy (e.g., using ReactIR or other fiber-optic probes) is a powerful technique for real-time reaction monitoring. mt.comjascoinc.com For example, in the synthesis of this compound from benzhydrol and ethanol (B145695), one could monitor the disappearance of the broad O-H stretching band of the alcohol reactant (around 3300 cm⁻¹) and the simultaneous appearance of the characteristic C-O ether bands of the product. researchgate.net This allows for the continuous tracking of reactant consumption and product formation, providing valuable kinetic data without the need for sampling. acs.orgrsc.org

X-ray Crystallography for Structural Elucidation of Related Ether Compounds

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique provides precise bond lengths, bond angles, and conformational information of a crystalline compound.

Synthetic Applications and Derivatives of Ethoxy Phenyl Methyl Benzene

Role as a Protecting Group in Organic Synthesis

The primary application of [Ethoxy(phenyl)methyl]benzene and related benzaldehyde acetals in organic synthesis is the protection of hydroxyl groups. Acetal (B89532) formation masks the reactivity of alcohols, preventing them from interfering with transformations intended for other functional groups within the molecule.

Protection of Hydroxyl Groups (Primary, Secondary, Allylic)

This compound is effective in protecting various types of hydroxyl groups, including primary, secondary, and allylic alcohols. The protection reaction typically involves the acid-catalyzed reaction of the alcohol with benzaldehyde diethyl acetal or by reacting the alcohol with benzaldehyde itself. While specific examples detailing the protection of individual primary, secondary, or allylic alcohols by this compound are not extensively documented in isolation, the principles are well-established through the widespread use of the closely related benzylidene acetals in carbohydrate chemistry. Benzylidene acetals are cyclic acetals formed from the reaction of benzaldehyde or its dimethyl/diethyl acetal with diols. uwindsor.calgcstandards.com

These benzylidene acetals are commonly used to protect 1,2- and 1.3-diols, which are prevalent in polyol compounds like sugars. uwindsor.calgcstandards.com The formation of these protecting groups demonstrates the feasibility of protecting both primary and secondary hydroxyl groups. For example, in glucose, the reaction with benzaldehyde can selectively protect the primary hydroxyl at the 6-position and the secondary hydroxyl at the 4-position by forming a six-membered cyclic acetal. uwindsor.ca The stability of the resulting acetal is a key feature, rendering the protected hydroxyl groups unreactive to a range of reagents. researchgate.net

Hydroxyl Group TypeProtecting GroupTypical Substrates
PrimaryBenzaldehyde AcetalCarbohydrates, Polyols
SecondaryBenzaldehyde AcetalCarbohydrates, Polyols
AllylicBenzaldehyde AcetalUnsaturated Polyols

Regioselective Protection Strategies

The reaction of benzaldehyde or its dialkyl acetals with polyols can exhibit high regioselectivity, a feature that is extensively exploited in carbohydrate chemistry. uwindsor.ca The formation of cyclic benzylidene acetals preferentially occurs across specific pairs of hydroxyl groups depending on the stereochemistry of the substrate and the reaction conditions, which can be under either kinetic or thermodynamic control.

Typically, the reaction with benzaldehyde favors the formation of a six-membered ring, protecting 1,3-diols. lgcstandards.com For example, in many hexopyranosides, benzaldehyde dimethyl acetal reacts under acid catalysis to selectively form a 4,6-O-benzylidene acetal, leaving the hydroxyl groups at the 2- and 3-positions available for further functionalization. uwindsor.canii.ac.jp This regioselectivity is driven by the thermodynamic stability of the resulting six-membered cyclic acetal fused to the pyranose ring. lgcstandards.com

While the concept of regioselectivity is most pronounced in the context of cyclic acetal formation with diols, similar principles of steric and electronic differentiation can apply to the selective protection of one hydroxyl group over another in a polyol using this compound, although this is less common. More frequently, regioselective protection is achieved by taking advantage of the differential reactivity of primary versus secondary hydroxyl groups.

Protecting Group Strategies for Acid- and Base-Sensitive Substrates

The stability of benzaldehyde acetals under basic conditions makes them an excellent choice for protecting hydroxyl groups in substrates that are sensitive to bases. organic-chemistry.org For molecules containing base-labile functionalities such as esters, lactones, or certain epoxides, the introduction of a benzaldehyde acetal allows for subsequent transformations using strong bases or nucleophiles without affecting the sensitive groups.

Conversely, the lability of acetals to acid requires careful consideration when dealing with acid-sensitive substrates. The protection step itself is acid-catalyzed, and the deprotection is achieved with acid. nii.ac.jp Therefore, if a substrate contains other acid-sensitive groups, such as silyl ethers (e.g., TBDMS) or tert-butoxycarbonyl (Boc) protecting groups, the conditions for acetal formation and cleavage must be chosen carefully to avoid unintended deprotection of these other moieties. nii.ac.jp Mild acidic catalysts, such as pyridinium p-toluenesulfonate (PPTS), are often employed for acetal formation in sensitive substrates. For deprotection, conditions can often be tuned to selectively cleave the acetal while leaving more robust acid-labile groups intact.

Applications in Complex Molecule Synthesis (e.g., Nucleosides, Polyols)

The utility of benzaldehyde acetals as protecting groups is prominently demonstrated in the synthesis of complex, highly functionalized molecules like nucleosides and polyols (particularly carbohydrates). uwindsor.ca In these molecules, the presence of multiple hydroxyl groups with similar reactivity necessitates a sophisticated protecting group strategy to achieve selective modification of specific positions.

In nucleoside chemistry, the ribose or deoxyribose moiety contains several hydroxyl groups. Benzylidene acetals can be used to protect the 2',3'- or 3',5'-hydroxyls, depending on the sugar, thereby allowing for selective reactions at the remaining hydroxyl group or at the nucleobase. For instance, the formation of a 4',6'-O-benzylidene acetal in hexopyranosyl nucleosides allows for the selective acylation of the 2' and 3' positions. nih.gov

The synthesis of oligosaccharides is another area where benzylidene acetals are crucial. uwindsor.ca They serve as temporary protecting groups for the 4- and 6-positions of a glycosyl donor or acceptor, enabling the formation of glycosidic linkages at other positions. The subsequent removal of the benzylidene group and further functionalization of the liberated hydroxyl groups is a key strategy in building complex carbohydrate structures. uwindsor.ca

Stereoselective Synthesis and Chiral Derivatives

While the primary role of this compound is as an achiral protecting group, the broader field of acetal chemistry includes applications in stereoselective synthesis. This can be achieved either by reacting a prochiral aldehyde with a chiral alcohol or by using a chiral acetal to induce stereoselectivity in a subsequent reaction.

The reaction of an aldehyde with a chiral, non-racemic diol can produce chiral cyclic acetals. These chiral acetals can then act as chiral auxiliaries, directing the stereochemical outcome of reactions at a different part of the molecule. uwindsor.ca For example, chiral acetals of polyolefinic aldehydes have been used in stereoselective cyclization reactions to form optically active homoallylic alcohols.

Furthermore, chiral acetals themselves can be substrates for stereoselective cleavage reactions. The reductive cleavage of chiral acetals using specific reagents can proceed with high diastereoselectivity, providing a route to chiral alcohols.

Although the direct use of this compound to generate stable, isolable chiral derivatives for use as auxiliaries is not widely reported, the principles of asymmetric acetal synthesis are well-established. It is conceivable that this compound could react with a chiral auxiliary to form a diastereomeric mixture of acetals, which could then be separated or used in a diastereoselective reaction. However, the use of cyclic acetals derived from chiral diols is a far more common and generally more effective strategy for achieving high levels of stereocontrol in asymmetric synthesis. uwindsor.ca

Influence of the Bulky Benzhydryl Group on Enantioselectivity

The benzhydryl group, also known as the diphenylmethyl group, is a prominent structural feature in this compound. Its considerable steric bulk plays a crucial role in directing the stereochemical outcome of chemical reactions, thereby influencing enantioselectivity. The two phenyl rings of the benzhydryl group create a sterically hindered environment around the central methine carbon. This steric hindrance can effectively control the approach of incoming reagents, favoring one stereochemical pathway over another.

In asymmetric synthesis, the benzhydryl group is often employed to induce facial selectivity. For instance, in reactions involving prochiral substrates, the bulky benzhydryl moiety can block one face of the molecule, compelling the reactant to attack from the less hindered face. This results in the preferential formation of one enantiomer over the other. The degree of enantioselectivity achieved is often directly correlated with the steric demands of the benzhydryl group.

Research has demonstrated that the steric effect of the benzhydryl group is responsible for achieving high regioselectivity in certain addition reactions. For example, in the addition of organolithium reagents to N-benzhydryl-2-pyridones, the benzhydryl substituent at the nitrogen atom directs the addition to the C4 position, yielding the C4 adduct as the sole product. nih.gov This high degree of regioselectivity is attributed to the steric hindrance imposed by the benzhydryl group, which prevents the nucleophile from attacking other positions. nih.gov

The influence of the benzhydryl group on enantioselectivity is also evident in catalytic asymmetric reactions. In the α-alkylation of aldehydes, the use of benzhydryl derivatives as electrophiles has been instrumental in studying the stereochemical properties of ion pairs. nih.gov The steric bulk of the benzhydryl group can influence the association between the catalyst and the reacting species, thereby impacting the stereochemical course of the reaction.

Formation of Optically Active this compound Derivatives

The synthesis of optically active derivatives of this compound is of significant interest due to the importance of enantiomerically pure compounds in various fields of chemistry. Several strategies have been developed to achieve the enantioselective synthesis of these derivatives.

One common approach involves the use of chiral catalysts. Metal-catalyzed asymmetric synthesis has proven to be a powerful tool for the enantioselective formation of C-C and C-N bonds. For instance, copper(I) catalysts in conjunction with chiral ligands have been successfully employed in the enantioselective addition of organoboron reagents to imines, leading to the formation of enantioenriched benzhydryl amines. researchgate.net These chiral amines can then serve as precursors for the synthesis of optically active this compound derivatives.

Another strategy involves the debenzylation of optically active benzyl derivatives. A process has been described for preparing optically active benzene (B151609) derivatives by the debenzylation of an optically active benzyl precursor. scispace.com This method relies on the availability of enantiomerically pure starting materials containing a benzyl group, which can be cleaved to afford the desired optically active product.

Furthermore, enzymatic resolutions and the use of chiral auxiliaries are established methods for obtaining enantiomerically pure compounds, which can be applied to the synthesis of optically active this compound derivatives.

Use as an Intermediate in Organic Synthesis

A notable example is the use of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, a substituted analogue of this compound, as a key intermediate in the synthesis of dapagliflozin. google.com Dapagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes. The synthesis of this drug involves a multi-step process where the 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene moiety is constructed and subsequently elaborated to form the final active pharmaceutical ingredient. google.comgoogleapis.com

The synthetic utility of these intermediates stems from the reactivity of the benzhydryl group and the ether linkage, which allows for further chemical transformations. The phenyl rings can undergo electrophilic aromatic substitution reactions, while the ether bond can be cleaved under specific conditions to unmask a hydroxyl group. This versatility makes this compound derivatives attractive building blocks in organic synthesis.

Chemical Transformations and Reactivity of the Ether Linkage

The ether linkage in this compound is a key functional group that dictates its chemical reactivity. Ether bonds are generally stable but can be cleaved under certain reaction conditions, typically involving strong acids or bases. The reactivity of the ether linkage in benzhydryl ethers is influenced by the stability of the resulting benzhydryl carbocation intermediate.

Cleavage of the ether bond in this compound can be achieved through various methods, including treatment with strong acids such as hydrobromic acid or hydroiodic acid. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on the benzylic carbon. The stability of the diphenylmethyl cation makes this process more facile compared to the cleavage of simple alkyl ethers.

Susceptibility to Nucleophilic Substitution Reactions of Substituted Analogues

Aryl halides that are analogues of this compound are generally unreactive towards nucleophilic substitution reactions under standard conditions. libretexts.org However, the presence of strong electron-withdrawing groups positioned ortho or para to the halogen atom can significantly enhance the rate of nucleophilic aromatic substitution (SNAr). libretexts.org

This enhanced reactivity is attributed to the stabilization of the negatively charged intermediate, known as the Meisenheimer complex, which is formed upon the addition of the nucleophile to the aromatic ring. libretexts.org Electron-withdrawing groups delocalize the negative charge through resonance, thereby lowering the activation energy of the reaction.

The reaction proceeds through a two-step addition-elimination mechanism. libretexts.org In the first step, the nucleophile attacks the carbon atom bearing the leaving group, forming the resonance-stabilized Meisenheimer complex. libretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

The nature of the leaving group also plays a role in the reaction rate. For SNAr reactions, fluoride is often the best leaving group among the halogens, which is counterintuitive to the trend observed in SN1 and SN2 reactions. This is because the rate-determining step is the attack of the nucleophile, which is facilitated by the high electronegativity of fluorine, making the attached carbon more electrophilic. youtube.com

Substituent Effect on Nucleophilic Aromatic Substitution
Substituent Type Effect on Reaction Rate
Electron-withdrawing groups (e.g., -NO2) at ortho/para positionsIncreases rate
Electron-donating groups (e.g., -OCH3)Decreases rate
No activating groupsVery slow or no reaction

Design and Synthesis of Analogues and Homologues (excluding biological activity evaluations)

The design and synthesis of analogues and homologues of this compound allow for the systematic investigation of structure-property relationships. By modifying the substituents on the phenyl rings or altering the nature of the alkyl chain of the ether, new compounds with tailored properties can be prepared.

Synthesis of Ether Derivatives with Modified Alkyl Chains

The Williamson ether synthesis is a versatile and widely used method for the preparation of symmetrical and unsymmetrical ethers, including derivatives of this compound with modified alkyl chains. byjus.com This reaction involves the reaction of a sodium alkoxide or phenoxide with a primary alkyl halide. byjus.com

To synthesize analogues of this compound with different alkyl chains, benzhydrol (diphenylmethanol) can be deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide can then be reacted with a variety of alkyl halides (R-X) to introduce different alkyl groups (R) onto the ether oxygen.

General Reaction Scheme for Williamson Ether Synthesis:

This method allows for the introduction of a wide range of alkyl chains, including those with additional functional groups, enabling the synthesis of a diverse library of this compound analogues. The choice of the alkyl halide allows for precise control over the structure of the final ether product.

Reactants Product
Benzhydrol Alkyl Halide
Ph₂CH-OHCH₃I
Ph₂CH-OHCH₃CH₂Br
Ph₂CH-OHCH₃(CH₂)₂Cl
Ph₂CH-OH(CH₃)₂CHBr

Incorporating the Benzhydryl Ether Moiety into Diverse Molecular Scaffolds

The benzhydryl ether group, a key structural feature of this compound, is a significant motif in the design of biologically active molecules. researchgate.net Its incorporation into various molecular scaffolds is a widely used strategy in medicinal chemistry to develop new therapeutic agents. This process typically involves the reaction of a benzhydryl precursor, such as a benzhydryl halide or benzhydrol, with a hydroxyl group present on the target molecular scaffold. The stability of the benzhydryl carbocation intermediate facilitates these synthetic transformations.

The versatility of the benzhydryl ether moiety is evident in its presence in a range of pharmaceuticals and complex organic molecules. A prominent example is its incorporation into amino alcohol scaffolds. The reaction of a benzhydryl halide with an amino alcohol, such as 2-(dimethylamino)ethanol, yields compounds like Diphenhydramine. nih.govgoogle.com This molecule is a well-known first-generation H1-receptor antagonist used for its antihistaminic, sedative, and antiemetic properties. nih.gov The benzhydryl ether portion of the molecule is crucial for its biological activity.

Furthermore, the benzhydryl ether moiety has been successfully integrated into heterocyclic systems. For instance, analogs of diphenhydramine have been synthesized by alkylating 2-(azol-1-yl)ethanols with diarylmethyl halides. researchgate.net This demonstrates the adaptability of the benzhydryl group, allowing for its attachment to diverse heterocyclic scaffolds to explore new structure-activity relationships.

In the field of biochemistry and peptide synthesis, the benzhydryl ether group serves as an effective protecting group. yale.edu It can be used to protect the C-terminal carboxyl group of peptides during complex synthesis procedures. yale.edu This application highlights the moiety's role not as a pharmacophore but as a functional tool in the construction of large biomolecules. The ease of its removal under specific conditions, such as hydrogenolysis, makes it a valuable component in the synthetic chemist's toolkit. yale.edu

The following table summarizes examples of how the benzhydryl ether moiety is incorporated into different molecular frameworks.

Scaffold TypeExample CompoundKey Synthetic PrecursorsResulting Application/Activity
Amino AlcoholDiphenhydramineBenzhydryl halide + 2-(dimethylamino)ethanolH1-receptor antagonist nih.govgoogle.com
Azole-EthanolAzolylethyl benzhydryl ethersDiphenylmethyl halide + 2-(azol-1-yl)ethanolDiphenhydramine analogs researchgate.net
PeptideC-terminal protected peptidesBenzhydrol derivative + Peptide C-terminusIntermediate in peptide synthesis yale.edu

Research into the synthesis of benzhydryl ethers has identified efficient methods for their formation. Studies have explored the impact of electronic effects on the reactivity of benzhydrols, finding that electron-donating groups on the phenyl rings can stabilize the carbocation intermediate and improve reaction outcomes. yale.eduyale.edu

The table below presents detailed findings from synthetic studies.

Benzhydrol DerivativeReactantConditionsProductConversion / Yield
4,4-dimethoxybenzhydrol1-propanolMicrowave, proto-ionic liquid4,4-dimethoxybenzhydryl-1-propyl ether83% conversion yale.eduyale.edu
4,4-dimethylbenzhydrol1-propanolMicrowave, proto-ionic liquid4,4-dimethylbenzhydryl-1-propyl ether100% conversion yale.eduyale.edu
BenzhydrolBenzhydrol (self-condensation)p-TsCl, 110°C, solvent-freeBis(benzhydryl) ether86% yield researchgate.net

These synthetic strategies underscore the chemical tractability of incorporating the benzhydryl ether moiety into a wide array of molecular structures, facilitating the development of new compounds with tailored biological and chemical properties.

Future Research Directions and Unresolved Challenges

Development of More Sustainable and Cost-Effective Synthetic Routes

A primary challenge in the synthesis of [Ethoxy(phenyl)methyl]benzene and related acetals is the development of more sustainable and economically viable methods. Traditional synthetic routes often rely on homogeneous acid catalysts that are corrosive, difficult to separate from the reaction mixture, and generate waste. The future of acetal (B89532) synthesis lies in green chemistry principles, emphasizing the use of eco-friendly and reusable catalysts. ymerdigital.com

Current research is actively exploring heterogeneous catalysts, such as natural kaolin (B608303) clays (B1170129) and zeolites, which are cost-effective, environmentally benign, and can be easily recovered and reused. ymerdigital.com Another promising avenue is the use of solid acid catalysts like Dowex 50WX8, which can facilitate the reaction at room temperature. researchgate.net The development of photocatalytic methods also represents a green approach, utilizing light energy to drive the synthesis under mild conditions. ymerdigital.com Looking forward, the design of catalysts from renewable resources and the implementation of solvent-free reaction conditions or the use of green solvents will be crucial in minimizing the environmental footprint of these synthetic processes. researchgate.netmdpi.com Process intensification, for instance, through microwave-assisted synthesis, has already shown promise in reducing reaction times and eliminating the need for solvents. mdpi.com

Key Research Goals for Sustainable Synthesis:

Area of Focus Objective Potential Impact
Catalyst Development Design of reusable, non-toxic, and renewable heterogeneous catalysts. Reduced waste, lower cost, and improved process safety.
Solvent Use Elimination or replacement of hazardous organic solvents with green alternatives. Minimized environmental pollution and health risks.
Energy Efficiency Utilization of energy-efficient methods like photocatalysis or microwave irradiation. Lower energy consumption and reduced carbon footprint.

| Atom Economy | Development of synthetic routes that maximize the incorporation of reactant atoms into the final product.| Minimized byproduct formation and waste. |

Exploring Novel Catalytic Systems for Etherification

The search for novel and more efficient catalysts for etherification and acetalization remains a vibrant area of research. While conventional acid catalysts are effective, they often lack selectivity and can be harsh on sensitive substrates. Modern catalyst design aims to overcome these limitations by creating systems that are not only highly active but also chemoselective and tolerant of a wide range of functional groups.

Recent advancements include the use of iron(III) triflate, which has proven to be an inexpensive, environmentally benign, and efficient catalyst for the direct and selective etherification of alcohols. acs.orgnih.gov Metal-organic frameworks (MOFs), such as sulfonic acid functionalized MIL-101(Cr), have emerged as highly effective solid acid nanocatalysts, achieving high conversion rates in short reaction times. researchgate.net Chiral phosphoric acids are being explored for regioselective acetalization, offering control over which hydroxyl groups in a polyol react. nih.gov The future will likely see the development of more sophisticated catalysts, including bifunctional systems that can promote multiple reaction steps and catalysts immobilized on solid supports for easier recovery and recycling.

Deeper Mechanistic Understanding of Complex Reaction Pathways

While the fundamental mechanism of acid-catalyzed acetal formation is well-understood, a deeper, molecular-level insight into more complex reaction pathways is necessary for rational catalyst design and process optimization. libretexts.orgyoutube.com Modern computational and experimental techniques are being leveraged to unravel the intricate details of these transformations.

Density Functional Theory (DFT) calculations, for instance, are used to model reaction mechanisms, investigate the energetics of different pathways, and predict the structure of transition states. nrel.govnih.gov These computational studies can provide insights that are difficult to obtain experimentally. researchgate.net In situ spectroscopic techniques, such as NMR, allow for the real-time monitoring of reactions, helping to identify key intermediates and understand how factors like temperature influence the reaction mechanism. nih.govorganic-chemistry.org A more profound mechanistic understanding will enable scientists to precisely control reaction outcomes, improve yields and selectivities, and prevent the formation of unwanted byproducts. researchgate.net

Expanding the Scope of Substrates and Functional Group Compatibility

A significant challenge in synthetic chemistry is to develop reactions that are tolerant of a wide array of functional groups, thereby minimizing the need for protecting group strategies. researchgate.netresearchgate.net Research in the synthesis of this compound and its analogs is focused on expanding the range of compatible aldehydes, ketones, and alcohols.

The development of milder reaction conditions and more selective catalysts is key to achieving this goal. nih.gov For example, methods that avoid strong acidic or basic conditions can accommodate substrates with sensitive functionalities like esters, nitriles, and even free hydroxyl groups. acs.orgacs.org Recent progress has demonstrated that certain catalytic systems can tolerate a broad substrate scope, allowing for the etherification of complex molecules without affecting other reactive sites. acs.orgorganic-chemistry.org Future efforts will aim to develop even more versatile and robust catalytic systems that can be applied to a wider range of starting materials, including those found in the late-stage modification of natural products and pharmaceuticals. organic-chemistry.org

Applications in Advanced Synthetic Methodologies beyond Protecting Groups

While acetals like this compound are extensively used as protecting groups for carbonyls, their synthetic potential extends far beyond this traditional role. libretexts.orgchemistrysteps.comkhanacademy.orglibretexts.org Future research is focused on harnessing the unique reactivity of the acetal and ether moieties in novel and advanced synthetic methodologies.

One area of exploration is the use of acetals as precursors in C-C and C-O bond-forming cross-coupling reactions, expanding the toolkit for constructing complex molecular architectures. organic-chemistry.orgamanote.com The ether linkage itself is a key structural feature in many natural products and pharmaceuticals, and new methods for its formation are of great interest. Reductive etherification, which couples an alcohol with an aldehyde or ketone, is a powerful tool for creating ethers. researchgate.net Furthermore, there is potential for using chiral acetals to induce stereoselectivity in subsequent reactions, acting as chiral auxiliaries. The development of tandem or one-pot reactions, where acetal formation is followed by another transformation without isolation of intermediates, represents an efficient and sustainable approach to complex molecule synthesis. proquest.com

Q & A

Q. Basic Research Focus

  • NMR : ¹H and ¹³C NMR resolve ethoxy (-OCH₂CH₃) and phenylmethyl (-CH₂C₆H₅) groups. Coupling constants (e.g., J = 8–10 Hz for aromatic protons) confirm substituent positions .
  • LCMS/HPLC : Use reverse-phase columns (e.g., C18) with methanol/water gradients. Retention times (~1.0–1.2 minutes) and m/z values (e.g., 346.5 g/mol for C₂₅H₃₀O) validate molecular identity .
  • IR : Stretching vibrations at 1250 cm⁻¹ (C-O-C) and 1600 cm⁻¹ (aromatic C=C) confirm functional groups .

What computational approaches are effective in predicting the reactivity and electronic properties of this compound?

Q. Advanced Research Focus

  • DFT Studies : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks. For example, the ethoxy group’s electron-donating effect increases ring electron density, favoring reactions at the para position .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., toluene vs. DMF) for solubility and stability .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide derivative design for bioactivity screens .

How can contradictions in reported biological activities of structurally similar compounds be resolved?

Q. Advanced Research Focus

  • Structural Differentiation : Use LCMS and X-ray crystallography to distinguish isomers (e.g., ortho vs. para substituents) that may exhibit divergent bioactivities .
  • Dose-Response Analysis : Conduct in vitro assays (e.g., IC₅₀ for cytotoxicity) across multiple cell lines to identify structure-activity relationships (SARs). For example, ethyl-substituted analogs show higher membrane permeability than methoxy derivatives .
  • Meta-Analysis : Cross-reference toxicity databases (e.g., EPA DSSTox) to reconcile conflicting data on metabolic pathways .

What strategies are recommended for extrapolating pharmacokinetic (PBPK) data from animal models to humans for this compound?

Q. Advanced Research Focus

  • Analog Selection : Identify structurally similar chemicals (e.g., ethylbenzene) with existing PBPK models. Prioritize analogs based on correlation coefficients (e.g., >0.85 for partition coefficients) .
  • Parameter Scaling : Adjust metabolic rates (Vmax, Km) using allometric scaling (body weight⁰.⁷⁵) and enzyme abundance data from liver microsomes .
  • Validation : Compare simulated plasma concentrations to in vivo rat inhalation studies (e.g., 100–500 ppm exposure) to refine model accuracy .

What are the critical data gaps in understanding the toxicological mechanisms of this compound?

Q. Basic Research Focus

  • Biomarker Identification : Profile urinary metabolites (e.g., phenylglyoxylic acid) via GC-MS to track exposure levels .
  • Mechanistic Studies : Investigate cytochrome P450 (CYP2E1) involvement in oxidative metabolism using knockout rodent models .
  • Neuroendocrine Effects : Assess hypothalamic-pituitary-adrenal (HPA) axis disruption via corticosterone ELISA assays in chronic exposure models .

How can literature retrieval challenges for structurally similar compounds be mitigated?

Q. Methodological Guidance

  • Semantic Search Tools : Use platforms like PubChem and ECHA with SMILES/InChI filters to exclude irrelevant analogs (e.g., filtering out methoxy vs. ethoxy derivatives) .
  • Keyword Optimization : Combine IUPAC names with functional group descriptors (e.g., “ethoxybenzene AND coupling reaction”) to narrow results .
  • Database Alerts : Set up automated updates in Reaxys or SciFinder for new publications tagged with “ethoxybenzene derivatives” .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.